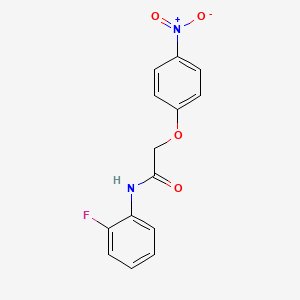

![molecular formula C9H12BrN3O2S B5547672 ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate" is of interest in the field of organic chemistry due to its potential as a precursor in the synthesis of heterocyclic compounds. Heterocyclic compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of compounds similar to ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate involves multiple steps, including condensation, cyclization, and functional group transformations. For example, Farghaly and Gomha (2011) described the preparation of a related compound through the heating of specific precursors under reflux, showcasing the use of elemental analysis, IR, 1H-NMR, and mass spectral data for structural assignment (Farghaly & Gomha, 2011).

Molecular Structure Analysis

Crystal structure determination plays a critical role in understanding the molecular geometry and conformation of compounds. DyaveGowda et al. (2002) determined the crystal structure of a structurally related compound using X-ray methods, highlighting the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure (DyaveGowda et al., 2002).

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis for Antioxidant and Antimicrobial Activity

The synthesis of thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives, including reactions involving ethyl acetoacetate and thiourea, was achieved using both conventional and microwave-assisted methods. The microwave-assisted method showed preferable outcomes due to time and yield efficiencies. These compounds exhibited moderate to good antioxidant and antimicrobial activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Youssef & Amin, 2012).

Structure and Reactions of Thiazolopyrimidine Carbinolamine

Investigations into the structure and reactions of thiazolopyrimidine carbinolamines demonstrated the complexities and intricacies of cyclization and ring transformations in chemical synthesis. These studies contribute to a deeper understanding of heterocyclic chemistry and the potential for synthesizing novel compounds with unique properties (Campaigne et al., 1981).

Antitumor and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the potential of ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate derivatives in developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Synthesis and Photophysical Properties

The synthesis of novel thieno[2,3-b]pyridine derivatives and the examination of their spectral-fluorescent properties offer insights into the photophysical aspects of these compounds. Such studies are valuable for applications in material science, including the development of fluorescent materials and sensors (Ershov et al., 2019).

Eigenschaften

IUPAC Name |

ethyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOSKGHVFJCJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NC(=C1Br)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![10-(4-fluorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5547644.png)

![3-amino-N-cyclohexyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5547674.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)